![molecular formula C11H18N2O B14121120 Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- typically involves the reaction of 4-amino-3-methylphenyl with ethylamine in the presence of ethanol. The reaction is carried out under controlled pH conditions, usually adjusted to around 9.5 using aqueous ammonia. Hydrogen peroxide is often used as an oxidizing agent, and the reaction mixture is stirred for an extended period, typically 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact pathways and targets vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2-[2-[(4-amino-3-methylphenyl)ethylamino]ethoxy]-
- Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate
Uniqueness
Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-14/h2-3,8,13-14H,4-7,12H2,1H3 |
Clé InChI |
RHMQDLNVMXZKHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCNCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


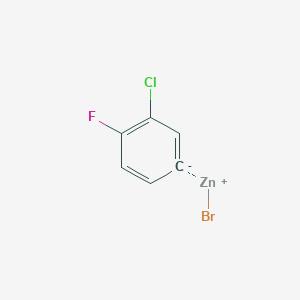
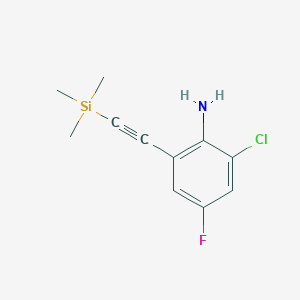

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
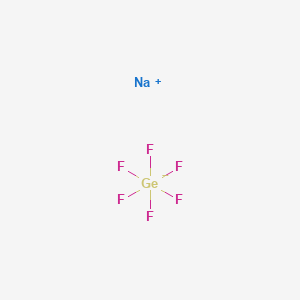

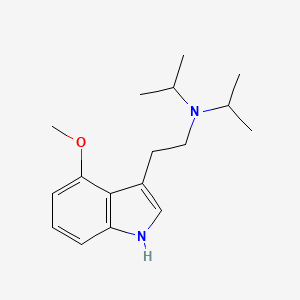
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
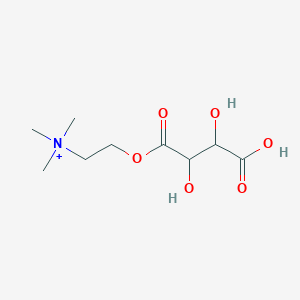
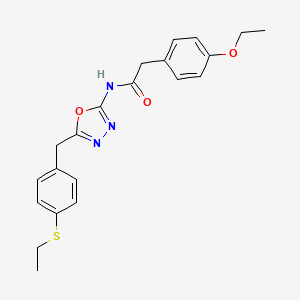
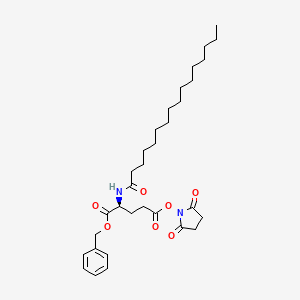
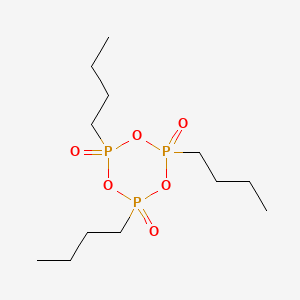
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
